molecular formula C9H14O4 B1456490 2-((Cyclohexanecarbonyl)oxy)acetic acid CAS No. 667465-00-1

2-((Cyclohexanecarbonyl)oxy)acetic acid

Cat. No. B1456490
M. Wt: 186.2 g/mol
InChI Key: CELSWSXPQHPJTB-UHFFFAOYSA-N
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Description

2-((Cyclohexanecarbonyl)oxy)acetic acid, also known as CHCA, is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.205 . It has been extensively studied in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 2-((Cyclohexanecarbonyl)oxy)acetic acid is represented by the formula C9H14O4 . The compound is composed of a cyclohexane ring attached to a carbonyl group (C=O), which is further linked to an acetic acid molecule through an oxygen atom .

Scientific Research Applications

Oxyfunctionalization of Hydrocarbons

The compound has been utilized in the catalytic oxyfunctionalization of saturated hydrocarbons, showing remarkable efficiency in the presence of acetic acid. This process involves the use of oxo-bridged diiron(III) complexes as synthetic models of non-heme iron oxygenases. The addition of acetic acid in these reactions has been noted to significantly enhance the conversion rates and selectivity towards alcohol formation in the oxidation of cyclohexane and other hydrocarbons, indicating its crucial role in these catalytic processes (Agarwalla, 2020).

Hydrocarboxylation of Cyclohexane

The compound has also been involved in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid using gold nanoparticles deposited on surface-modified carbon materials as catalysts. This novel catalytic system, which includes acetic acid, has shown promising results in improving yield and recyclability, making it a valuable advancement in the field of catalytic reactions (Ribeiro et al., 2017).

Synthesis of Organic Compounds

Furthermore, the compound has been part of the synthesis process for organic compounds like 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, highlighting its role in the preparation of important intermediates for the synthesis of various alkaloids. This synthesis process involves the preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, showcasing the compound's utility in complex organic synthesis routes (Juma et al., 2008).

Safety And Hazards

2-((Cyclohexanecarbonyl)oxy)acetic acid is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation . It is used in laboratory chemicals and the manufacture of chemical compounds .

properties

IUPAC Name

2-(cyclohexanecarbonyloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELSWSXPQHPJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737326
Record name [(Cyclohexanecarbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Cyclohexanecarbonyl)oxy)acetic acid

CAS RN

667465-00-1
Record name [(Cyclohexanecarbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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